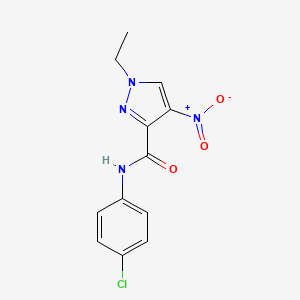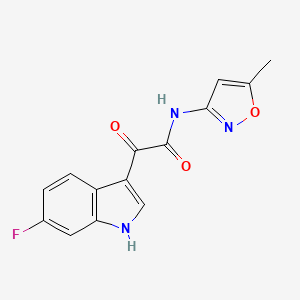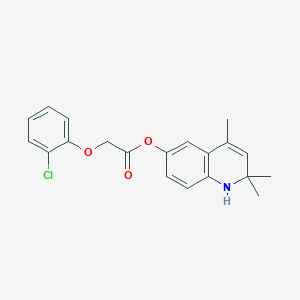
N-(4-chlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a compound that has been studied in the context of its synthesis and structural properties. It belongs to a class of compounds known for their diverse chemical and pharmacological properties.
Synthesis Analysis
- Singh et al. (2009) described the synthesis of a closely related compound, 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, utilizing a process that allowed for diversification on the pyrazole scaffold (Singh et al., 2009).
- Machado et al. (2011) reported the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates through cyclocondensation, highlighting a methodology that significantly reduced reaction times (Machado et al., 2011).
Molecular Structure Analysis
- Achutha et al. (2017) synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, characterized by NMR and mass spectral analysis. The structure was confirmed by single crystal X-ray diffraction studies (Achutha et al., 2017).
Chemical Reactions and Properties
- Zhu et al. (2014) synthesized novel N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides and evaluated their chemical properties, including insecticidal and fungicidal activities (Zhu et al., 2014).
Physical Properties Analysis
- Physical properties such as solubility, melting point, and stability are often determined through experimental methods. However, specific data on these properties for N-(4-chlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide was not found in the consulted papers.
Chemical Properties Analysis
- Ahsan et al. (2018) discussed the synthesis of related pyrazole-1-carboxamide analogues, providing insights into the chemical properties and potential biological activities (Ahsan et al., 2018).
- Ochi and Miyasaka (1983) synthesized 2-substituted pyrazolo pyrimidin-7-ones, contributing to the understanding of the chemical behavior of pyrazole derivatives (Ochi & Miyasaka, 1983).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Pyrazolo Derivatives : Pyrazolo derivatives, including compounds similar to N-(4-chlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, are synthesized through various chemical reactions. These compounds have been studied for their diverse chemical properties and potential applications in organic chemistry (Ochi & Miyasaka, 1983).
Fluorescence and Optical Properties : Some pyrazoline derivatives exhibit fluorescence and non-linear optical properties. By altering substituents, the physical properties of these compounds can be tuned, which has implications for material science and optoelectronics (Barberá et al., 1998).
Biomedical Applications
Anticancer Activity : Certain pyrazole-1-carboxamide analogues demonstrate promising cytotoxicity against breast cancer cell lines. This suggests potential applications in cancer treatment and the development of novel anticancer drugs (Ahsan et al., 2018).
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including those with structures similar to N-(4-chlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, have been synthesized and evaluated for antimicrobial and anticancer activities. Some of these compounds showed higher activity than standard drugs, indicating their potential in pharmaceutical research (Hafez et al., 2016).
Agricultural Applications
- Herbicidal Activity : Research on pyrazole-4-carboxamide derivatives has shown that these compounds can have significant herbicidal activity. This highlights their potential use in developing new agrochemicals (Ohno et al., 2004).
Miscellaneous Applications
Synthetic Methodology : Studies have been conducted on the synthesis of various pyrazole derivatives, demonstrating different synthetic methods and reactions. This research contributes to the broader field of synthetic organic chemistry (Beck & Lynch, 1987).
Nematocidal Evaluation : Certain pyrazole carboxamide derivatives, related to N-(4-chlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, have been evaluated for nematocidal activity, indicating their potential use in pest control (Zhao et al., 2017).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-ethyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-2-16-7-10(17(19)20)11(15-16)12(18)14-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBVADLSDJSPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4622879.png)

![2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4622884.png)
![ethyl 1-({[4-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4622885.png)

![6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622896.png)
![ethyl 4-({[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4622919.png)



![1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4622936.png)

![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4622954.png)
![3,6-diamino-5-cyano-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4622965.png)